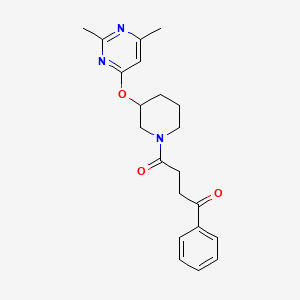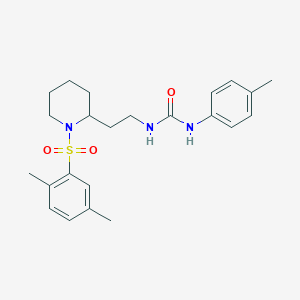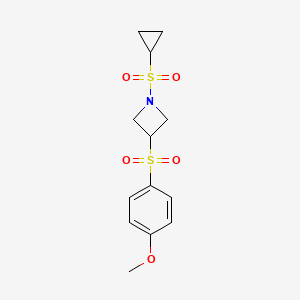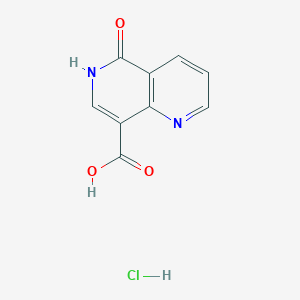
1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione, also known as DPP-4 inhibitor, is a class of drugs that is used to treat type 2 diabetes.
Scientific Research Applications
Chemical Synthesis and Characterization
The synthesis and characterization of compounds related to the given chemical structure often involve complex reactions that yield products with potential biological activities. For instance, the work by Abu‐Hashem and Youssef (2011) describes the synthesis of new visnagen and khellin furochromone pyrimidine derivatives, which demonstrate anti-inflammatory and analgesic activities. This indicates the potential for synthesizing and modifying similar compounds for various biological applications (Abu‐Hashem & Youssef, 2011).
Biological Activities
Compounds structurally related to "1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione" have been shown to possess various biological activities. For example, the study by Singh and Paul (2006) explores the anti-cancer activities of 1,3-dialkylated-pyrimidin-2,4-diones, highlighting the importance of specific substituents for enhancing anti-cancer properties (Singh & Paul, 2006). Similarly, Kamiński, Rzepka, and Obniska (2011) synthesized new pyrrolidine-2,5-diones, demonstrating significant anticonvulsant activity, suggesting the potential for the development of new therapeutic agents (Kamiński, Rzepka, & Obniska, 2011).
Chemical Reactivity and Applications
The reactivity of similar compounds under various conditions can lead to the development of novel materials with unique properties. For instance, the synthesis and photophysical properties of pyrimidine-phthalimide derivatives, as discussed by Yan et al. (2017), showcase the potential of these compounds in pH-sensing applications, demonstrating the versatility of pyrimidine derivatives in chemical sensing technologies (Yan et al., 2017).
properties
IUPAC Name |
1-[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-4-phenylbutane-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-15-13-20(23-16(2)22-15)27-18-9-6-12-24(14-18)21(26)11-10-19(25)17-7-4-3-5-8-17/h3-5,7-8,13,18H,6,9-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWSDVOAFLPJND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)CCC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2880175.png)

![5-(Morpholinosulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B2880178.png)

![7-(4-chlorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2880182.png)


![(1S,3R,5S)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)adamantane-1-carboxamide](/img/structure/B2880187.png)


![1-(3,3-Dimethylbutanoyl)-4-{[2-(piperidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B2880190.png)